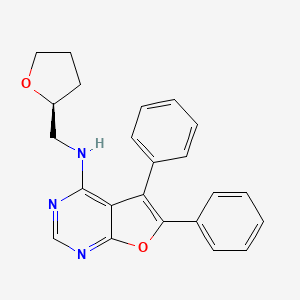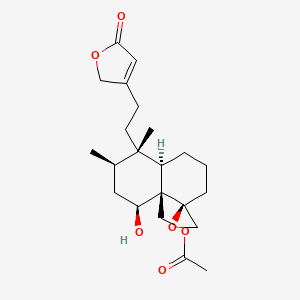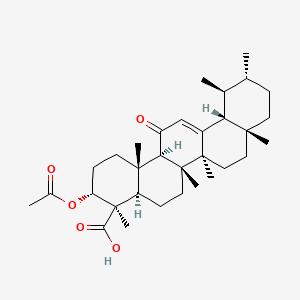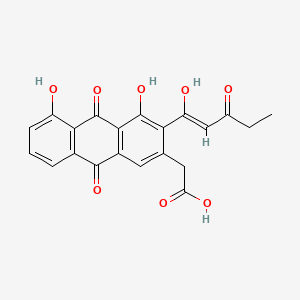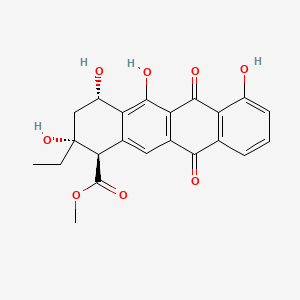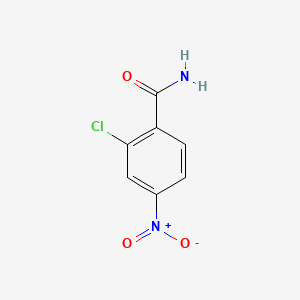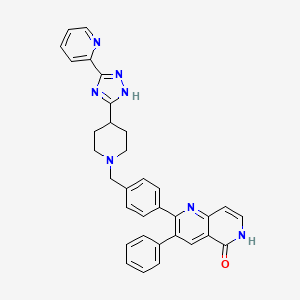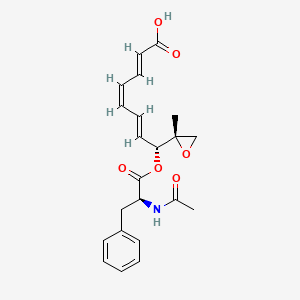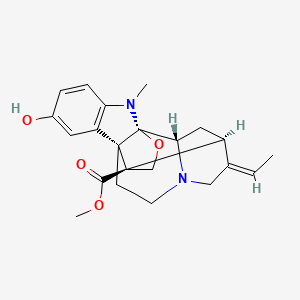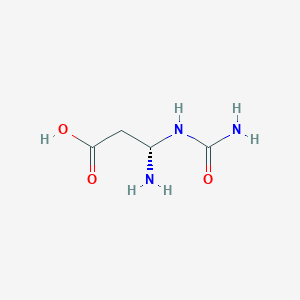
(3s)-3-Amino-3-(carbamoylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Albizziin is amino acid analog which acts as a competitive inhibitor of asparagine synthetase with respect to glutamine. Albizziin has been used to isolate mutants of Chinese hamster ovary cells with alterations in levels of the target enzyme. Several classes of mutations can be distinguished on the basis of cross-resistance to beta-aspartyl hydroxamate, another amino acid analog. Studies on asparagine synthetase indicate that resistance to albizziin may be due to altered regulation of asparagine synthetase, structural mutations of the enzyme, and gene amplification.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques and Yields : The synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, related to (3s)-3-Amino-3-(carbamoylamino)propanoic acid, has been achieved with yields ranging from 48% to 94%. These acids, especially with furan or thiophene nuclei, are synthesized by reducing 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid in the presence of iron dust at 60 degrees Celsius for 2 hours. This method avoids unfavorable hydrogenolysis of bromine on the thiophene nucleus (Kitagawa et al., 2004).
Preparation for Antidiabetic Drug Synthesis : The enzymatic preparation of (S)-amino acid from a racemic amino acid related to (3s)-3-Amino-3-(carbamoylamino)propanoic acid was explored as a key intermediate for synthesizing an antidiabetic drug candidate. This process involved using (R)-amino acid oxidase and an (S)-aminotransferase with aspartate as the amino donor, achieving an isolated yield of 73% with 99.9% enantiomeric excess (Chen et al., 2011).
Applications in Amines and Corrosion Inhibition : The compound 3-amino-1-propanol, which bears similarity to (3s)-3-Amino-3-(carbamoylamino)propanoic acid, has been studied in terms of its physical properties in aqueous solutions, highlighting its potential use in acidic gases separation processes. This research is crucial for understanding its behavior in industrial applications, particularly in operations controlled by mass transfer (Blanco et al., 2017).
Luminescent Complexes and Biological Studies : A derivative of (3s)-3-Amino-3-(carbamoylamino)propanoic acid, 3-(thiazol-2-yl carbamoyl) propanoic acid, has been used in the synthesis of luminescent complexes with various metals. These complexes exhibit potential for antibacterial and antifungal applications, although their activities were found to be non-significant in most cases (Kanwal et al., 2020).
Biological and Medicinal Applications
Bioavailability Studies : The bioavailability of 2-Amino-3-(methylamino)propanoic acid, a compound related to (3s)-3-Amino-3-(carbamoylamino)propanoic acid, was studied in primates. Such studies are crucial for understanding the systemic effects and potential therapeutic uses of these amino acids (Duncan et al., 1992).
Biocatalysis and Chiral Synthesis : Biocatalytic methods have been used for the synthesis of chiral precursors of β-Substituted-γ-Amino Acids, a group that includes (3s)-3-Amino-3-(carbamoylamino)propanoic acid. This route allows for the efficient synthesis of a range of optically active compounds with high enantioselectivity, highlighting the importance of biocatalysis in medicinal chemistry (Mukherjee & Martínez, 2011).
properties
CAS RN |
585-23-9 |
|---|---|
Product Name |
(3s)-3-Amino-3-(carbamoylamino)propanoic acid |
Molecular Formula |
C4H9N3O3 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(3S)-3-amino-3-(carbamoylamino)propanoic acid |
InChI |
InChI=1S/C4H9N3O3/c5-2(1-3(8)9)7-4(6)10/h2H,1,5H2,(H,8,9)(H3,6,7,10)/t2-/m0/s1 |
InChI Key |
LYKIYOKXXWRCHS-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](N)NC(=O)N)C(=O)O |
SMILES |
C(C(N)NC(=O)N)C(=O)O |
Canonical SMILES |
C(C(N)NC(=O)N)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Albizziin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1666728.png)
